Introduction: The Role of Sulfo-Cyanine3 NHS Ester in Modern Bioscience
Introduction: The Role of Sulfo-Cyanine3 NHS Ester in Modern Bioscience
An In-depth Technical Guide to Sulfo-Cyanine3 NHS Ester for Advanced Biomedical Research
Sulfo-Cyanine3 N-hydroxysuccinimide (NHS) ester is a highly efficient, amine-reactive fluorescent dye that has become an indispensable tool for researchers, scientists, and drug development professionals. As a member of the cyanine dye family, it is characterized by its bright orange-red fluorescence, high photostability, and, most critically, its enhanced water solubility. The incorporation of sulfonate groups onto the cyanine core structure renders the molecule hydrophilic, allowing for direct labeling of biomolecules such as proteins, peptides, and amino-modified nucleic acids in aqueous environments. This property is particularly advantageous for proteins that are prone to denaturation or have low solubility in the organic co-solvents typically required for non-sulfonated dyes[1][2][3].
This guide provides a comprehensive overview of the core technical specifications, mechanism of action, bioconjugation protocols, and applications of Sulfo-Cyanine3 NHS ester, offering field-proven insights to empower its effective use in demanding research applications.
PART 1: Core Technical Specifications
A thorough understanding of the physicochemical and spectral properties of Sulfo-Cyanine3 NHS ester is fundamental to its successful application. These parameters dictate experimental design, from instrument setup to the selection of appropriate buffers and reaction conditions.
Chemical Identity and Physical Properties
The molecular weight and formula of Sulfo-Cyanine3 NHS ester can vary slightly depending on the counter-ion (e.g., sodium or potassium salt), which is a critical detail for precise concentration calculations in labeling protocols.
| Property | Value | Source(s) |
| Molecular Formula | C34H38N3NaO10S2 (Sodium Salt) | [1] |
| C34H38KN3O10S2 (Potassium Salt) | [2][4][5][6] | |
| Molecular Weight | 735.80 g/mol (Sodium Salt) | [1] |
| 751.91 g/mol (Potassium Salt) | [2][4][5][6] | |
| Appearance | Dark red crystals/powder | [1][2] |
| Solubility | High solubility in water and polar organic solvents (DMSO, DMF) | [1][2][5][7][8] |
Chemical Structure
The structure of Sulfo-Cyanine3 NHS ester is based on an indolenine core linked by a polymethine bridge, which forms the chromophore. Two sulfonate groups enhance hydrophilicity, and a linker arm terminates in an N-hydroxysuccinimide ester, the reactive group for amine conjugation.
Caption: Conceptual structure of Sulfo-Cyanine3 NHS Ester.
Spectral Properties
Sulfo-Cyanine3 NHS ester is spectrally similar to other popular dyes like Cy3®, Alexa Fluor 546, and DyLight 549, making it a suitable replacement in established imaging protocols[1][2][3].
| Spectral Property | Value | Source(s) |
| Excitation Maximum (λex) | 548 - 555 nm | [1][2][7] |
| Emission Maximum (λem) | 563 - 572 nm | [1][2][7] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | [1][2][7] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | [1][2][9] |
PART 2: Mechanism and Bioconjugation Protocol
The Chemistry of Amine-Reactive Labeling
The utility of Sulfo-Cyanine3 NHS ester hinges on the specific and efficient reaction of the N-hydroxysuccinimide ester group with primary amines[10][11]. This reaction, known as acylation, forms a stable, covalent amide bond between the dye and the target biomolecule. In proteins, the most accessible primary amines are the ε-amino group of lysine residues and the N-terminal α-amino group.
Causality of Experimental Choices:
-
pH Dependence: The reaction is critically dependent on pH. The optimal pH range is between 8.3 and 9.5[10][12][13]. At a pH below ~7.5, the primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. Conversely, at a pH above 9.5, the rate of hydrolysis of the NHS ester itself increases significantly, reducing the labeling efficiency as the dye reacts with water instead of the target amine[14].
-
Buffer Selection: The choice of buffer is paramount. Amine-containing buffers such as Tris or glycine must be avoided as they will compete with the target molecule for reaction with the dye. Bicarbonate or phosphate buffers are commonly used[12].
Caption: Experimental workflow for protein conjugation.
Step-by-Step Protocol: Labeling IgG with Sulfo-Cyanine3 NHS Ester
This protocol provides a self-validating system for the robust labeling of Immunoglobulin G (IgG), a common application in immunology and diagnostics.
1. Materials and Preparation
-
Protein Solution: Prepare a solution of IgG at a concentration of 5-10 mg/mL in an amine-free buffer, such as 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[12] It is crucial that the protein solution is free from contaminants like BSA or free amino acids, which will compete for the dye.
-
Dye Solution: Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-Cyanine3 NHS ester. Given its high water solubility, it can be dissolved directly in water or, for easier handling, in anhydrous DMSO[12]. Trustworthiness Insight: Using anhydrous DMSO is critical as NHS esters are moisture-sensitive and will hydrolyze over time, reducing reactivity.
-
Reaction Buffer: 1 M Sodium Bicarbonate solution, pH ~9.0.
2. Conjugation Reaction
-
Adjust pH: To the protein solution, add a sufficient volume of 1 M Sodium Bicarbonate to raise the final pH to 8.3-9.0. A common approach is to add the bicarbonate buffer to constitute 5-10% of the final reaction volume[12].
-
Calculate Dye Amount: The degree of labeling (DOL) is controlled by the molar ratio of dye to protein. For IgG (MW ~150 kDa), a starting molar ratio of 10:1 to 15:1 (dye:protein) is recommended[12].
-
Initiate Reaction: Add the calculated volume of the Sulfo-Cyanine3 NHS ester stock solution to the pH-adjusted protein solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light to prevent photobleaching of the dye. Continuous, gentle mixing during this time ensures a homogenous reaction.
3. Purification of the Conjugate
-
Principle: It is essential to remove any unreacted, free dye from the final conjugate solution, as this can lead to high background fluorescence and inaccurate quantification. The most common method is size-exclusion chromatography.
-
Procedure:
-
Prepare a desalting column (e.g., Sephadex G-25) by equilibrating it with PBS, pH 7.4.
-
Carefully load the entire reaction mixture onto the top of the column.
-
Elute the conjugate with PBS. The larger, labeled protein will travel faster through the column and elute first as a colored band. The smaller, free dye molecules will be retained longer and elute later.
-
Collect the fractions containing the purified protein-dye conjugate.
-
PART 3: Applications in Research and Drug Development
The versatility and favorable properties of Sulfo-Cyanine3 NHS ester make it suitable for a wide range of applications.
-
Fluorescent Labeling and Imaging: Its primary use is as a fluorescent label for antibodies, proteins, and peptides. These conjugates are essential for techniques like immunocytochemistry, immunohistochemistry, and fluorescence microscopy, enabling the visualization of cellular and tissue structures with high resolution[15][16].
-
Flow Cytometry: Labeled antibodies are widely used in flow cytometry for precise cell identification, sorting, and analysis based on cell surface marker expression.
-
Molecular Probes and Bioassays: Sulfo-Cyanine3 can be conjugated to nucleic acids or other biomolecules to create probes for studying molecular interactions and for use in various bioanalytical assays[17].
-
Drug Delivery and Theranostics: In drug development, fluorescently labeling drug delivery vehicles (e.g., liposomes, nanoparticles) or therapeutic proteins allows for real-time monitoring of their distribution, targeting, and metabolism within biological systems, advancing the field of theranostics[16].
PART 4: Authoritative Grounding and Best Practices
-
Storage: Upon receipt, Sulfo-Cyanine3 NHS ester should be stored at -20°C, desiccated, and protected from light[1][2][12].
-
Handling: Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester. Reconstituted stock solutions in anhydrous DMSO should be used promptly or stored at -20°C for no more than a few weeks[12].
-
Self-Quenching: Be aware that at very high degrees of labeling, cyanine dyes can exhibit self-quenching, where fluorescence intensity decreases rather than increases. For detecting low-abundance targets that require the brightest possible signal, optimizing the dye-to-protein ratio is crucial to avoid this effect[7].
References
-
Sulfo-Cyanine 3 NHS ester (A270279). Antibodies.com. [Link]
-
sulfoCyanine 3 NHS Ester - (50-5913). Glen Research. [Link]
-
Sulfo-Cyanine3.5. AxisPharm. [Link]
-
CYanine NHS. Interchim. [Link]
-
Sulfo-NHS. G-Biosciences. [Link]
Sources
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- 8. 蛍光標識したNHSエステル | Dye NHS Esters | フナコシ [funakoshi.co.jp]
- 9. ibiantech.com [ibiantech.com]
- 10. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 11. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
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